molecular formula C13H10N6 B11462796 4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B11462796
M. Wt: 250.26 g/mol
InChI Key: AZMQTNPGXFPFFF-UHFFFAOYSA-N
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Description

4-Amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 4-amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with nitriles or other suitable reagents. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations .

Scientific Research Applications

4-Amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile include other pyrazolotriazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and biological activities. Some examples include:

  • Pyrazolo[1,5-a]pyrimidines
  • Pyrazolo[5,1-c]triazines
  • Thieno[2,3-b]pyridines

The uniqueness of 4-amino-7-methyl-8-phenylpyrazolo[3,2-c][1,2,4]triazine-3-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and biological properties .

Properties

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

4-amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

InChI

InChI=1S/C13H10N6/c1-8-11(9-5-3-2-4-6-9)13-17-16-10(7-14)12(15)19(13)18-8/h2-6H,15H2,1H3

InChI Key

AZMQTNPGXFPFFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C#N)N

Origin of Product

United States

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